molecular formula C25H24N6O2 B14111806 3-(3-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide

3-(3-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B14111806
M. Wt: 440.5 g/mol
InChI Key: VXOMJGANBWTIGK-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions: Introducing the methoxyphenyl and pyridazinyl groups through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can occur at the pyridazinyl ring, potentially leading to the formation of dihydropyridazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. This compound may be studied for similar activities, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, compounds with similar structures have been investigated for their potential as anticancer, antiviral, and antimicrobial agents. Research may focus on evaluating the efficacy and safety of this compound in various disease models.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide: Lacks the pyridazinyl and pyrrolidinyl groups.

    N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide: Lacks the methoxyphenyl group.

Uniqueness

The presence of both the methoxyphenyl and pyridazinyl groups in 3-(3-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide makes it unique. These groups may contribute to its distinct biological activities and chemical reactivity, setting it apart from similar compounds.

Properties

Molecular Formula

C25H24N6O2

Molecular Weight

440.5 g/mol

IUPAC Name

3-(3-methoxyphenyl)-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H24N6O2/c1-33-20-9-5-7-18(15-20)22-16-23(29-28-22)25(32)26-19-8-4-6-17(14-19)21-10-11-24(30-27-21)31-12-2-3-13-31/h4-11,14-16H,2-3,12-13H2,1H3,(H,26,32)(H,28,29)

InChI Key

VXOMJGANBWTIGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NC3=CC=CC(=C3)C4=NN=C(C=C4)N5CCCC5

Origin of Product

United States

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